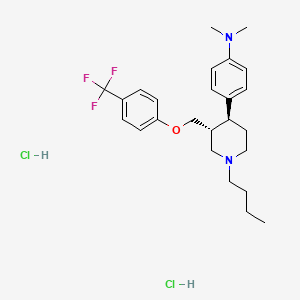

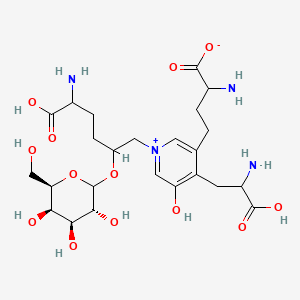

Enciprazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Presenta alta afinidad por el receptor α1-adrenérgico y el receptor 5-HT1A, entre otros sitios .

- Aunque inicialmente se anticipó que produciría orto-metoxifenilpiperazina (oMeOPP) como un metabolito activo significativo, la investigación posterior encontró que este no era el caso .

Enciprazina Hidrocloruro: (INN, BAN) es un agente ansiolítico y antipsicótico que nunca se comercializó.

Métodos De Preparación

- La síntesis de Enciprazina implica varios pasos:

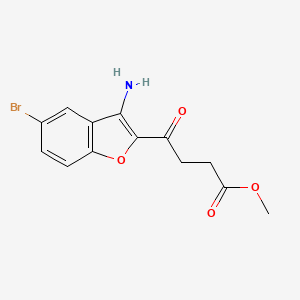

- Comience con 3,4,5-trimetoxifenol (también conocido como Antiarol) [CAS: 642-71-7].

- Alquílelo con epiclorhidrina para obtener [(3,4,5-Trimetoxifenoxi)metil]oxirano [CAS: 74760-14-8].

- Complete la síntesis abriendo el anillo de epóxido con o-anisil-piperazina [CAS: 35386-24-4] .

Análisis De Reacciones Químicas

- La Enciprazina puede sufrir diversas reacciones, incluyendo oxidación, reducción y sustitución.

- Los reactivos y condiciones comunes no están explícitamente documentados, pero se necesitaría más investigación para explorar estos aspectos.

- Desafortunadamente, los productos principales específicos que resultan de estas reacciones no están bien documentados.

Aplicaciones Científicas De Investigación

- Las aplicaciones de la Enciprazina abarcan múltiples campos:

Psiquiatría y Neurología: Como ansiolítico y antipsicótico, se investigó su posible uso terapéutico.

Inmunología e Inflamación: Se exploraron las propiedades antiinflamatorias de la Enciprazina, particularmente en afecciones relacionadas con la piel.

Mecanismo De Acción

- El mecanismo de la Enciprazina implica:

- Activación del receptor 5-HT1A (subtipo de receptor de serotonina) como agonista.

- Antagonismo del receptor α1-adrenérgico (parte del sistema adrenérgico) en los tejidos periféricos .

Comparación Con Compuestos Similares

- La singularidad de la Enciprazina radica en su doble afinidad por el receptor α1-adrenérgico y el receptor 5-HT1A.

- Compuestos similares incluyen Acaprazina, Batoprazina, Eltoprazina y Fluprazina, pero ninguno comparte exactamente el mismo perfil que la Enciprazina .

Propiedades

Número CAS |

68576-88-5 |

|---|---|

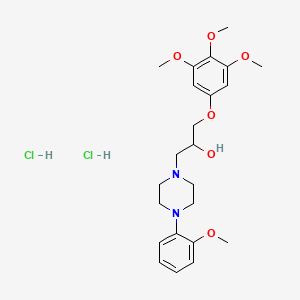

Fórmula molecular |

C23H33ClN2O6 |

Peso molecular |

469.0 g/mol |

Nombre IUPAC |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C23H32N2O6.ClH/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3;/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3;1H |

Clave InChI |

PCKGRKXFRXZKJB-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl |

SMILES canónico |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl |

| 68576-88-5 | |

Números CAS relacionados |

68576-86-3 (Parent) |

Sinónimos |

enciprazine enciprazine hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)

![N-(4-{[(3,4-dimethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide](/img/structure/B1196078.png)

![9a,11a-dimethyl-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinolin-1-amine](/img/structure/B1196080.png)

![4-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1196081.png)